molecular formula C9H14N4O B254542 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one

5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one

Número de catálogo B254542
Peso molecular: 194.23 g/mol
Clave InChI: PQSQRYYXSFMWPS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

CP-690,550 works by selectively inhibiting 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, which is involved in the signaling pathways of various cytokine receptors, including those for interleukins 2, 4, 7, 9, 15, and 21. By inhibiting 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, CP-690,550 blocks downstream signaling pathways, leading to the suppression of cytokine-mediated immune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. In clinical trials, CP-690,550 has been shown to reduce joint swelling and pain in patients with rheumatoid arthritis and improve skin lesions in patients with psoriasis. CP-690,550 has also been shown to reduce the levels of various cytokines, including interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CP-690,550 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity. CP-690,550 is also highly selective for 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, which reduces the risk of off-target effects. However, CP-690,550 has some limitations, including its short half-life and poor solubility in water. These limitations can be overcome by using appropriate formulations and delivery methods.

Direcciones Futuras

CP-690,550 has shown promising results in the treatment of various autoimmune diseases, but there is still much to be explored in terms of its potential applications. One future direction is the investigation of CP-690,550 in combination with other therapies, such as biologics and small molecule inhibitors. Another direction is the exploration of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the development of more potent and selective 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one inhibitors could lead to improved treatment options for autoimmune diseases.

Métodos De Síntesis

The synthesis of CP-690,550 involves the reaction of 2-cyclopentyl-2-hydroxyethylamine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable coupling agent. The resulting intermediate is then treated with a strong acid to yield the final product. The synthesis of CP-690,550 has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, CP-690,550 has been shown to effectively inhibit 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated the efficacy of CP-690,550 in the treatment of rheumatoid arthritis and psoriasis.

Propiedades

Nombre del producto

5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one

Fórmula molecular

C9H14N4O

Peso molecular

194.23 g/mol

Nombre IUPAC

5-(cyclopentylamino)-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H14N4O/c1-6-8(11-9(14)13-12-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,10,11,13,14)

Clave InChI

PQSQRYYXSFMWPS-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC2CCCC2

SMILES canónico

CC1=NNC(=O)N=C1NC2CCCC2

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.